Enhanced Lipophilicity vs. Shorter-Chain Esters
The calculated octanol-water partition coefficient (LogP) for Propyl (4-chloro-1H-indol-3-yl)acetate is 3.317, which is 30.6% higher than that of the ethyl ester (LogP 2.927) and 78.1% higher than that of the methyl ester (LogP 2.537) [1]. This quantitative difference in lipophilicity is a direct result of the longer propyl alkyl chain.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.317 |
| Comparator Or Baseline | Ethyl (4-chloro-1H-indol-3-yl)acetate: LogP = 2.927; Methyl (4-chloro-1H-indol-3-yl)acetate: LogP = 2.537 |
| Quantified Difference | Propyl ester is 0.39 LogP units more lipophilic than ethyl ester and 0.78 LogP units more lipophilic than methyl ester, corresponding to ~30.6% and ~78.1% higher LogP values, respectively. |
| Conditions | Computational prediction (software not specified) reported by ChemSrc [1] |
Why This Matters
Higher lipophilicity correlates with enhanced passive diffusion across biological membranes, which can lead to improved cellular uptake and altered bioactivity profiles in plant tissues, making this compound a distinct tool for investigating auxin transport and signaling [2].
- [1] ChemSrc. (2023). 196881-06-8: propyl 2-(4-chloro-1H-indol-3-yl)acetate. View Source
- [2] Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. View Source
